5-Methyl-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
5-Methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with a molecular formula of C₉H₉N₂O₂. It is a derivative of phthalazine and is known for its various applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with methylhydrazine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione.
Reduction: It can be reduced to form 2,3-dihydrophthalazine.
Substitution: It can undergo nucleophilic substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Phthalazine-1,4-dione.
Reduction: 2,3-Dihydrophthalazine.
Substitution: Various substituted phthalazine derivatives
Scientific Research Applications
5-Methyl-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticonvulsant properties.
Medicine: It is investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: It is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets in the body. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors, such as AMPA receptors, thereby reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrophthalazine-1,4-dione
- Phthalhydrazide
- Phthalic hydrazide
- Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione)
Uniqueness
5-Methyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
IUPAC Name |
5-methyl-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGUZNPEZHKETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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